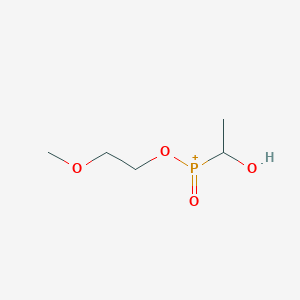
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, a methoxyethoxy group, and an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyethylphosphine with methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyethyl and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium compounds.
Scientific Research Applications
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxyethoxy groups facilitate binding to specific sites, while the oxophosphanium core participates in electron transfer processes. These interactions lead to the modulation of biochemical pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Hydroxyethyl)(2-methoxycyclohexyl)oxophosphanium
- 1-Hydroxyethyl-(2-naphthalen-2-ylethoxy)-oxophosphanium
Uniqueness
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
88647-84-1 |
|---|---|
Molecular Formula |
C5H12O4P+ |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
1-hydroxyethyl-(2-methoxyethoxy)-oxophosphanium |
InChI |
InChI=1S/C5H12O4P/c1-5(6)10(7)9-4-3-8-2/h5-6H,3-4H2,1-2H3/q+1 |
InChI Key |
QFWPLNUPRKEPON-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
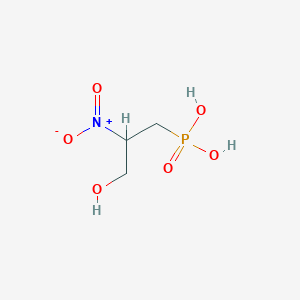
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
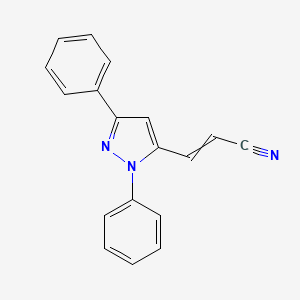
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
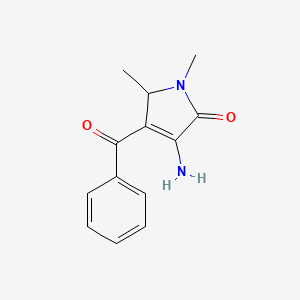
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
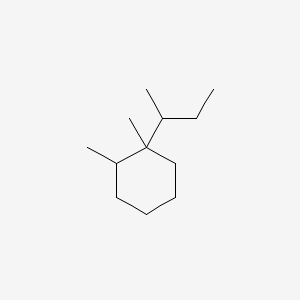
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
